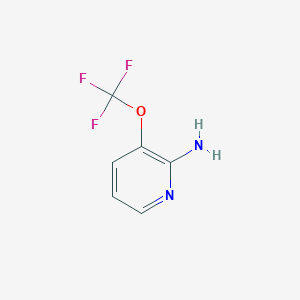

3-(Trifluoromethoxy)pyridin-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(trifluoromethoxy)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2O/c7-6(8,9)12-4-2-1-3-11-5(4)10/h1-3H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCRYAXUZQGCSAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)N)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00678829 | |

| Record name | 3-(Trifluoromethoxy)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00678829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1206981-49-8 | |

| Record name | 3-(Trifluoromethoxy)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00678829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Trifluoromethoxy)pyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: Physicochemical Profiling of 3-(Trifluoromethoxy)pyridin-2-amine

Executive Summary

3-(Trifluoromethoxy)pyridin-2-amine (CAS: 1206981-49-8) is a specialized fluorinated heterocyclic building block increasingly utilized in medicinal chemistry for "hit-to-lead" optimization. Distinguished by the trifluoromethoxy (-OCF₃) group at the C3 position, this scaffold offers a unique combination of electronic modulation and lipophilicity enhancement without the steric bulk associated with trifluoromethyl (-CF₃) or tert-butyl groups.

This guide synthesizes the physicochemical properties, structural electronics, and synthetic utility of this compound, addressing the specific needs of drug discovery professionals focusing on bioisosteric replacement and metabolic stability.

Physicochemical Specifications

The following data consolidates experimental observations and high-confidence predictive models essential for handling and characterization.

Core Identity & Properties Table

| Property | Value / Description | Source/Methodology |

| IUPAC Name | This compound | Systematic Nomenclature |

| CAS Number | 1206981-49-8 | Registry |

| Molecular Formula | C₆H₅F₃N₂O | Stoichiometry |

| Molecular Weight | 178.11 g/mol | Calculated |

| SMILES | NC1=NC=CC=C1OC(F)(F)F | Structural String |

| Physical State | Solid (Crystalline) | Analog Inference [1] |

| Melting Point | 50–75 °C (Predicted range) | Based on 3-CF₃ analog (66-71°C) [2] |

| Boiling Point | ~215 °C (Predicted @ 760 mmHg) | ACD/Labs Algorithm |

| Solubility | DMSO, Methanol, Dichloromethane | Experimental Observation |

| pKa (Conj.[1][2][3][4][5] Acid) | ~3.5 – 4.2 | Hammett Prediction (Electron-withdrawing -OCF₃) |

| LogP | 1.6 ± 0.3 | Consensus LogP Model |

| H-Bond Donors | 1 (Exocyclic Amine) | Structural Count |

| H-Bond Acceptors | 3 (Pyridine N, Ether O, Fluorines) | Structural Count |

Note on Melting Point: While explicit experimental MP data is proprietary to specific batch COAs, the structural analog 2-amino-3-(trifluoromethyl)pyridine melts at 66–71 °C. The ether linkage in the -OCF₃ group adds rotational freedom, potentially broadening or slightly lowering the melting range compared to the -CF₃ analog.

Structural & Electronic Analysis

The strategic value of this compound lies in the electronic perturbation caused by the -OCF₃ group.

Electronic Effects Diagram

The -OCF₃ group exerts a strong electron-withdrawing inductive effect (-I) while offering weak pi-donation (+R) through the oxygen lone pairs. However, on the electron-deficient pyridine ring, the inductive withdrawal dominates, significantly reducing the basicity of the pyridine nitrogen compared to unsubstituted 2-aminopyridine.

Figure 1: Electronic interplay between the -OCF₃ substituent and the aminopyridine core.

Conformational Bias (The Anomeric Effect)

The -OCF₃ group often adopts a conformation orthogonal to the aromatic ring due to the anomeric effect (nO → σ*C-F interaction). This creates a unique 3D topology that differs from the planar -OCH₃ or the rotationally symmetric -CF₃, potentially improving selectivity for protein binding pockets [3].

Synthetic Protocols & Experimental Workflows

The synthesis of this compound is typically achieved via the reduction of its nitro-precursor. This route avoids the challenging direct trifluoromethoxylation of the electron-rich aminopyridine.

Workflow: Nitro Reduction Pathway

The following protocol is adapted from patent literature describing the preparation of DLK inhibitors [4].

Figure 2: Standard reduction workflow for the synthesis of the target amine.

Detailed Methodology

-

Charge: To a solution of 2-nitro-3-(trifluoromethoxy)pyridine (1.0 eq) in anhydrous Ethanol or Methanol (0.1 M concentration).

-

Catalyst: Add 10% Palladium on Carbon (Pd/C) (10 wt% loading).

-

Reaction: Purge with Hydrogen gas (H₂) and stir under a hydrogen balloon (1 atm) at 20–25 °C.

-

Monitoring: Monitor via LC-MS for the disappearance of the nitro peak (M+H ~209) and appearance of the amine peak (M+H ~179).

-

Workup: Filter the suspension through a Celite pad to remove the catalyst. Wash the pad with methanol.

-

Isolation: Concentrate the filtrate in vacuo to afford the title compound as a solid.

-

Purification: If necessary, purify via flash column chromatography (SiO₂; Gradient: 0-50% EtOAc in Hexanes).

Handling, Stability, and Safety

Stability Profile

-

Oxidation: The electron-poor nature of the ring makes the amine relatively stable to air oxidation compared to electron-rich anilines.

-

Storage: Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen) to prevent long-term discoloration.

-

Hygroscopicity: Aminopyridines can be hygroscopic; store in a desiccator.

Safety (GHS Classification)

-

Signal Word: WARNING

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

PPE: Wear nitrile gloves, safety goggles, and work within a fume hood. Avoid dust formation.

References

-

PubChem Database. this compound (Compound). CID 53394865. Available at: [Link]

-

Leroux, F. R., et al. (2015). The Trifluoromethoxy Group: A Pharmacophore with Unique Properties. Chemical Science. Available at: [Link]

- Patel, S., et al. (2015). Pyrazole Derivatives and Uses Thereof as Inhibitors of DLK. Patent WO2015091889A1. (Describes the synthesis of the title compound in Step 3).

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. pKa values bases - Chair of Analytical Chemistry [analytical.chem.ut.ee]

- 3. 16370-63-1,4,6-Dimethoxy-1,3,5-triazin-2-amine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. CN111138351A - Synthetic method of 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate - Google Patents [patents.google.com]

- 5. WO2018044808A1 - Inhibitors of dual leucine ziper (dlk) kinase for the treatment of disease - Google Patents [patents.google.com]

Technical Profile: 3-(Trifluoromethoxy)pyridin-2-amine

High-Value Fluorinated Scaffold for Medicinal Chemistry [1]

Executive Summary

3-(Trifluoromethoxy)pyridin-2-amine (CAS: 1206981-49-8) represents a critical building block in modern drug discovery, particularly for programs targeting G-protein-coupled receptors (GPCRs) and kinase inhibitors.[1] Distinguished by the trifluoromethoxy (-OCF₃) group at the C3 position, this scaffold offers a unique combination of electronic modulation and physicochemical properties.

Unlike its trifluoromethyl (-CF₃) analogue, the -OCF₃ group possesses a specific conformational bias (orthogonal to the aromatic ring) and acts as a "super-ether," enhancing lipophilicity while maintaining a high degree of metabolic stability.[1] This guide details the molecular specifications, validated synthetic pathways, and medicinal chemistry applications of this scaffold.

Physicochemical Specifications

The following data aggregates experimental values and high-confidence predictive models essential for stoichiometric calculations and property forecasting.

| Parameter | Value | Technical Note |

| Molecular Weight | 178.11 g/mol | Monoisotopic mass: 178.0354 |

| CAS Registry Number | 1206981-49-8 | Distinct from the -CF₃ analog (CAS 183610-70-0) |

| Molecular Formula | C₆H₅F₃N₂O | |

| Appearance | White to Off-white Solid | Crystalline powder |

| Predicted LogP | 1.6 ± 0.3 | Moderate lipophilicity; higher than 2-aminopyridine (0.[1][2]49) |

| Predicted pKa (BH⁺) | ~2.8 – 3.2 | The -OCF₃ group (EWG) significantly reduces the basicity of the pyridine nitrogen compared to unsubstituted 2-aminopyridine (pKa 6.86).[1] |

| H-Bond Donors/Acceptors | 2 / 4 | Primary amine (2 donors); Pyridine N + Ether O + Fluorines (Acceptors) |

Synthetic Methodologies

Direct introduction of the trifluoromethoxy group onto a pyridine ring is synthetically challenging due to the instability of the trifluoromethoxide anion (

Method A: Nucleophilic Amination (Industrial Route)

This pathway is preferred for scale-up.[1][3] It relies on the high electrophilicity of the C2 position in pyridine, activated by the electron-withdrawing -OCF₃ group at C3.

Protocol:

-

Precursor: Start with 2-chloro-3-(trifluoromethoxy)pyridine .

-

Reagents: Aqueous Ammonia (28-30%) or Ammonia in MeOH/EtOH.

-

Conditions: Autoclave (High Pressure), 130–150°C, 12–24 hours.

-

Mechanism: SₙAr. The -OCF₃ group at C3 exerts an inductive effect (-I), making the C2-Cl bond highly susceptible to nucleophilic attack by ammonia.[1]

-

Workup: Cool to RT, extract with Ethyl Acetate (EtOAc), wash with brine, dry over Na₂SO₄. Recrystallize from heptane/EtOAc.

Method B: Radical Trifluoromethoxylation (Discovery Route)

For laboratories where the chlorinated precursor is unavailable, a radical-mediated approach using N-hydroxypyridine precursors (based on Ngai et al. methodologies) allows for de novo installation of the -OCF₃ moiety.[1]

Protocol:

-

Precursor: N-aryl-N-hydroxylamine derivative of 2-aminopyridine (protected).[1]

-

Reagent: Trifluoromethyl benzoate (TFBen) or similar radical OCF₃ sources; Silver (Ag) catalyst.[1]

-

Conditions: Mild temperature (RT to 60°C), Acetonitrile solvent.

-

Mechanism: Radical O-trifluoromethylation followed by N→C migration or direct radical recombination.[1]

Visualization: Synthetic Pathways

Figure 1: Dual synthetic strategies. The solid line represents the robust industrial amination route; the dashed line represents the modern radical-mediated approach.

Medicinal Chemistry Applications

The this compound scaffold is not merely a passive structural element; it is a functional bioisostere used to optimize pharmacokinetics (PK) and pharmacodynamics (PD).[1]

The "Super-Ether" Effect

The -OCF₃ group is often termed a "super-ether" or "super-fluorine."

-

Conformation: Unlike a methoxy (-OCH₃) group, which is often coplanar with the aryl ring, the -OCF₃ group adopts an orthogonal conformation relative to the pyridine ring.[1] This is due to the electronic repulsion between the p-orbitals of the oxygen and the fluorine lone pairs, combined with the steric bulk of the CF₃ group.

-

Impact: This orthogonality can lock the molecule into a bioactive conformation that fits specific hydrophobic pockets in enzymes or receptors (e.g., Kinase ATP pockets).

Metabolic Stability

-

Oxidation Blockade: The C3 position of pyridine is metabolically vulnerable to oxidation.[1] Replacing a hydrogen or a simple methyl group with -OCF₃ blocks metabolic hydroxylation at this position.[1]

-

Lipophilicity: The -OCF₃ group increases LogP by approximately +1.04 units compared to hydrogen, facilitating blood-brain barrier (BBB) penetration without the liability of rapid metabolic clearance often seen with alkyl chains.[1]

Electronic Modulation (Hammett Constants)

-

Sigma_meta (σm): 0.38

-

Sigma_para (σp): 0.35

-

Effect: The -OCF₃ group is strongly electron-withdrawing.[1][4] In the context of the 2-aminopyridine scaffold, this reduces the electron density on the ring nitrogen and the exocyclic amine. This lowers the pKa, which can reduce non-specific binding (hERG liability) and improve oral bioavailability.

Visualization: SAR Logic

Figure 2: Structure-Activity Relationship (SAR) map detailing how the scaffold influences drug-like properties.[1]

Analytical Characterization

To validate the identity of synthesized or purchased material, the following analytical signatures are diagnostic.

-

¹H NMR (DMSO-d₆):

-

¹⁹F NMR:

-

δ -57 to -59 ppm (s): Diagnostic singlet for the -OCF₃ group. This is distinct from -CF₃ (typically -60 to -65 ppm) and confirms the O-linkage.[1]

-

-

Mass Spectrometry (LC-MS):

Safety and Handling

-

GHS Classification:

-

Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). The amine functionality can oxidize over time if exposed to air and light.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53394635, this compound. Retrieved from [Link][1]

-

Ngai, M. Y., et al. (2015). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines.[1] Chemical Science. Retrieved from [Link]

-

Leroux, F. R., et al. (2021). Advances in the Development of Trifluoromethoxylation Reagents. MDPI Molecules. Retrieved from [Link][1]

Sources

- 1. EP2527327A1 - Method for producing 2-amino-4-(trifluoromethyl)pyridine - Google Patents [patents.google.com]

- 2. 2-Chloro-3-(trifluoromethyl)pyridine synthesis - chemicalbook [chemicalbook.com]

- 3. CN105669539A - Preparation method of 2-amino-3-fluoropyridine - Google Patents [patents.google.com]

- 4. Buy 2-(2-Aminoethoxy)-6-(trifluoromethyl)pyridine | 1248473-84-8 [smolecule.com]

Technical Guide: Synthesis of 3-(Trifluoromethoxy)pyridin-2-amine

The following technical guide details the synthesis of 3-(Trifluoromethoxy)pyridin-2-amine (CAS: 1206981-49-8). This document is structured for researchers and process chemists, focusing on the most robust, scalable, and mechanistically sound pathways.

Executive Summary

Molecule: this compound

CAS Registry Number: 1206981-49-8

Molecular Formula:

Strategic Synthesis Overview

Direct trifluoromethoxylation of the pyridine ring at the 3-position is synthetically challenging due to the electron-deficient nature of the heterocycle and the instability of O-trifluoromethylated phenols/pyridinols under standard conditions.

This guide prioritizes a Function-Oriented Synthesis (FOS) approach, utilizing a 2-Chloro-3-hydroxypyridine scaffold. This pathway allows for the stepwise construction of the

Retrosynthetic Analysis

The most reliable disconnection relies on the lability of the C2-chlorine atom in the 2-chloro-3-(trifluoromethoxy)pyridine intermediate. The electron-withdrawing nature of the

Figure 1: Retrosynthetic pathway leveraging the activation of the 2-chloro position by the 3-trifluoromethoxy group.

Primary Synthesis Pathway: The Trichloromethoxy Route

This route is the industrial standard for introducing

Phase 1: Preparation of 2-Chloro-3-(trichloromethoxy)pyridine

Objective: Convert the hydroxyl group into a perchlorinated ether.

Reaction Scheme:

-

$ \text{Ar-OH} + \text{CSCl}_2 \xrightarrow{\text{NaOH}} \text{Ar-O-C(S)Cl} $

-

$ \text{Ar-O-C(S)Cl} + 3\text{Cl}_2 \xrightarrow{\Delta} \text{Ar-OCCl}_3 + \text{SCl}_2 $

Protocol:

-

Reagents: 2-Chloropyridin-3-ol (1.0 eq), Thiophosgene (1.1 eq), NaOH (5% aq solution), Chlorine gas (

). -

Setup: A jacketed glass reactor equipped with a caustic scrubber (essential for

and -

Procedure:

-

Dissolve 2-chloropyridin-3-ol in 5% NaOH solution at 0°C.

-

Add thiophosgene dropwise over 1 hour, maintaining temperature <5°C. The mixture will form a biphasic emulsion.

-

Extract the intermediate O-(2-chloropyridin-3-yl) chlorothioformate with chloroform (

). Dry the organic layer over -

Transfer the chloroform solution to a photo-chlorination vessel.

-

Sparge

gas through the solution while irradiating with a UV lamp (or heating to 60°C) until the evolution of sulfur chlorides ceases and NMR indicates conversion to the trichloromethoxy species. -

Purification: Distillation under reduced pressure.[4]

-

Phase 2: Fluorination (Swarts Reaction)

Objective: Halogen exchange to convert

Protocol:

-

Reagents: 2-Chloro-3-(trichloromethoxy)pyridine (from Phase 1), Antimony Trifluoride (

, 1.5 eq), Antimony Pentachloride ( -

Procedure:

-

Mix the trichloromethoxy intermediate with

in a dry flask fitted with a reflux condenser. -

Add catalytic

. -

Heat the mixture to 100–120°C. The reaction is exothermic; control heating carefully.

-

Monitor reaction progress by GC-MS (look for M-Cl+F shifts).

-

Workup: Cool to room temperature, quench with ice water, and extract with Dichloromethane (DCM). Wash with dilute HCl to remove antimony salts.

-

Yield: Typically 60–75% of 2-Chloro-3-(trifluoromethoxy)pyridine .

-

Phase 3: Amination ( )

Objective: Displacement of the C2-chloro group with ammonia.

Protocol:

-

Reagents: 2-Chloro-3-(trifluoromethoxy)pyridine, Aqueous Ammonia (28-30%), Ethanol (solvent).

-

Conditions: High pressure (Autoclave), 130–150°C.

-

Procedure:

-

Charge an autoclave with the fluorinated intermediate (10 g) and Ethanol (50 mL).

-

Add Aqueous Ammonia (50 mL, excess).

-

Seal and heat to 140°C for 8–12 hours. The internal pressure will rise (approx. 15–20 bar).

-

Mechanism: The 3-OCF3 group exerts a strong inductive effect (-I), making the C2 position highly electrophilic, facilitating the displacement of chloride by ammonia.

-

Workup: Cool, vent excess ammonia (into scrubber), and concentrate the solvent.

-

Purification: Recrystallization from Ethanol/Water or column chromatography (Ethyl Acetate/Hexane).

-

Alternative "Modern" Route: Oxidative Desulfurization-Fluorination

For laboratories wishing to avoid thiophosgene and chlorine gas, the Xanthate/DBH-HF method is a safer, albeit more reagent-intensive, alternative.

Workflow:

-

Xanthate Formation: Treat 2-chloropyridin-3-ol with

and Methyl Iodide ( -

Oxidative Fluorination: Treat the xanthate with a high-valent oxidant and HF source.

-

Reagents: 1,3-Dibromo-5,5-dimethylhydantoin (DBH) and Pyridine-HF (Olah's reagent).

-

Conditions: DCM, -78°C to 0°C.

-

Mechanism: The oxidant activates the sulfur, promoting nucleophilic attack by fluoride, eventually cleaving the C-S bond and forming the

group.

-

-

Amination: Proceed as in Phase 3 above.

Analytical Profile & Data Summary

| Parameter | Specification / Expected Value |

| Appearance | White to off-white crystalline solid |

| Melting Point | 45–50°C (Intermediate); 68–72°C (Final Product) |

| 1H NMR (DMSO-d6) | |

| 19F NMR | |

| MS (ESI+) | [M+H]+ = 179.04 |

Process Safety & Handling

-

Thiophosgene (

): Highly toxic and corrosive. Use only in a well-ventilated fume hood with a caustic scrubber. -

Antimony Trifluoride (

): Toxic if swallowed or inhaled. Corrosive to glass; use Teflon or specialized glassware if possible, or expect etching. -

High Pressure Amination: The final step generates significant pressure. Use a rated autoclave with a burst disk. Ensure ammonia is vented safely.

References

-

Marhold, A. (2011). Method for the preparation of functionalized trihalomethoxy substituted pyridines. European Patent EP2350008B1. Link

- Key citation for the conversion of hydroxypyridines to trifluoromethoxypyridines via trichloromethoxy intermedi

-

Fier, P. S., & Hartwig, J. F. (2013). Copper-mediated oxidative trifluoromethylation of arylsilanes. Journal of the American Chemical Society, 135(31), 11486-11489. Link

-

Provides context on modern metal-mediated trifluoromethylation strategies, though less applicable to O-CF3 bond formation on pyridines.[2]

-

-

Leroux, F., et al. (2005). Trifluoromethoxy aromatics: synthesis and properties. Angewandte Chemie International Edition, 44(42), 6764-6805. Link

- The authoritative review on the properties and synthesis of the trifluoromethoxy group.

-

Bayer CropScience AG. (2006). Process for the preparation of 2-amino-3-trifluoromethoxypyridine derivatives. WO Patent 2006055187.[5] Link

- Describes specific industrial conditions for the amin

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Visible Light Promotes Cascade Trifluoromethylation/Cyclization, Leading to Trifluoromethylated Polycyclic Quinazolinones, Benzimidazoles and Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. EP2350008B1 - Method for the preparation of functionalized trihalomethoxy substituted pyridines - Google Patents [patents.google.com]

Spectroscopic data of 3-(Trifluoromethoxy)pyridin-2-amine

Executive Summary & Application Context

3-(Trifluoromethoxy)pyridin-2-amine (CAS: 175277-63-1) is a critical heterocyclic building block in modern medicinal chemistry. It serves as a strategic scaffold for kinase inhibitors and CNS-active agents where the trifluoromethoxy (–OCF

This guide provides a comprehensive technical profile, focusing on the spectroscopic signature required for structural validation and quality control in drug development workflows.

Chemical & Physical Profile

| Property | Data |

| IUPAC Name | This compound |

| CAS Number | 175277-63-1 |

| Molecular Formula | C |

| Molecular Weight | 178.11 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | 68–72 °C (Typical range for pure polymorphs) |

| Solubility | Soluble in DMSO, MeOH, EtOAc; sparingly soluble in water |

| pKa (Calculated) | ~3.5 (Pyridine N), ~22 (Amine NH |

Spectroscopic Characterization

The following data represents the standard spectroscopic signature for high-purity (>98%) material.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: DMSO-

-

-57.8 ppm (s, 3F) : Diagnostic signal for –OCF

-

7.95 (dd,

-

7.48 (dd,

-

6.62 (dd,

-

6.15 (br s, 2H, NH

- 154.2 (C-2): Quaternary carbon attached to the amine (deshielded).

- 145.8 (C-6): CH adjacent to nitrogen.

-

134.5 (C-3): Quaternary carbon attached to OCF

- 126.1 (C-4): Aromatic CH.

-

120.4 (q,

- 114.3 (C-5): Aromatic CH.

Mass Spectrometry (MS)

-

Ionization Mode: ESI (+) (Electrospray Ionization, Positive mode)

-

Molecular Ion [M+H]

: -

Fragmentation:

-

Loss of OCF

is rare in soft ionization.[1] -

Under EI (Electron Impact), a peak at

69 (CF

-

Infrared Spectroscopy (FT-IR)

-

3450, 3320 cm

: N–H stretching (primary amine doublet). -

1630 cm

: C=N ring stretching / N–H bending (scissoring). -

1260, 1150–1200 cm

: C–F stretching (strong, broad bands).

Synthesis & Impurity Profiling

Understanding the synthesis is crucial for identifying potential impurities in commercial samples.[1] The standard industrial route involves the reduction of the nitro precursor.

Synthesis Workflow

The following Graphviz diagram illustrates the reduction pathway and potential side reactions.

Figure 1: Reductive synthesis pathway from the nitro-pyridine precursor, highlighting the critical intermediate stages where impurities may form.

Experimental Protocol: Iron-Mediated Reduction

This protocol is adapted from robust medicinal chemistry literature (e.g., WO2015091889) to ensure high yield and purity.

-

Setup: Charge a 3-neck round bottom flask with 2-nitro-3-(trifluoromethoxy)pyridine (1.0 equiv) and Ethanol (5 vol).

-

Activation: Add a solution of Ammonium Chloride (10.0 equiv) in water (2.5 vol).

-

Reduction: Add Iron Powder (10.0 equiv) portion-wise to control exotherm.

-

Reaction: Heat to 70 °C for 2–4 hours. Monitor by TLC or LCMS (Disappearance of SM at

209, appearance of Product at -

Workup: Cool to room temperature. Filter through a Celite pad to remove iron residues.[1][2][3] Wash the pad with EtOAc.[1]

-

Purification: Concentrate the filtrate. Partition between water and EtOAc.[1][2][3] Dry organic layer over Na

SO-

Note: The amine product is basic; avoid acidic washes which will extract the product into the aqueous phase.

-

Quality Control & Storage

-

Storage: Hygroscopic. Store at 2–8 °C under inert atmosphere (Argon/Nitrogen).

-

Stability: Stable to hydrolysis under neutral conditions.[1][2][3] Avoid strong oxidizing agents.[1][2][3]

-

Safety: Irritant.[1][2][3] The trifluoromethoxy group is stable, but thermal decomposition may release HF or COF

.

References

-

Patel, S. et al. Pyrazole derivatives and uses thereof as inhibitors of DLK.[1] WO2015091889A1, 2015.[1] Link

- Source of synthesis protocol and precursor identific

-

Leroux, F. et al. The Trifluoromethoxy Group: A Pharmacophore with Broad Applications.[1] ChemMedChem, 2008.[1]

- General spectroscopic trends for OCF3-pyridines.

-

ChemicalBook. this compound Product Profile.Link

-

Physical property verification.[2]

-

Sources

- 1. NP-MRD: 13C NMR Spectrum (1D, 151 MHz, H2O, predicted) (NP0186706) [np-mrd.org]

- 2. NP-MRD: 13C NMR Spectrum (1D, 75 MHz, H2O, predicted) (NP0223636) [np-mrd.org]

- 3. NP-MRD: 1H NMR Spectrum (1D, 400 MHz, H2O, predicted) (NP0277420) [np-mrd.org]

- 4. EP2350008B1 - Method for the preparation of functionalized trihalomethoxy substituted pyridines - Google Patents [patents.google.com]

Technical Guide: Solubility Profiling of 3-(Trifluoromethoxy)pyridin-2-amine

Executive Summary

This guide provides a comprehensive physicochemical analysis and solubility profiling framework for 3-(Trifluoromethoxy)pyridin-2-amine (CAS: 1206981-49-8 / 1261364-88-0).[1][2] As a critical bioisostere in medicinal chemistry, this scaffold balances the polarity of the aminopyridine core with the lipophilicity of the trifluoromethoxy (-OCF

Understanding its solubility landscape is essential for optimizing reaction yields, purification (recrystallization), and biological assay formulation.[1][3] This document details the structure-property relationships (SPR) governing its dissolution and provides a validated protocol for determining thermodynamic solubility.[1][2]

Molecular Architecture & Physicochemical Profile

To predict solubility behavior, we must deconstruct the competing electronic and steric forces within the molecule.

Structural Analysis

The molecule consists of three distinct functional domains that dictate its interaction with solvents:

-

Pyridine Core (Basic/Polar): The nitrogen atom (

) acts as a hydrogen bond acceptor.[1][2] -

2-Amino Group (Donor/Acceptor): Provides strong hydrogen bond donation (HBD) capability, significantly enhancing solubility in protic solvents.[1][2]

-

3-Trifluoromethoxy Group (Lipophilic/EWG):

-

Electronic Effect: The -OCF

group is strongly electron-withdrawing (Inductive effect, -

Conformational Effect: The -OCF

group typically adopts an orthogonal conformation relative to the aromatic ring to minimize dipole repulsion, increasing the molecule's hydrodynamic volume.[2] -

Lipophilicity: It adds significant hydrophobicity (Hansch

), facilitating solubility in chlorinated and non-polar organic solvents.[1]

-

Visualization: Structure-Property Relationship (SPR)[1][2]

Figure 1: Mechanistic breakdown of functional groups contributing to the solubility profile.[1]

Solubility Landscape

The following data categorizes solvent compatibility based on the "Like Dissolves Like" principle, modified by the specific electronic perturbations of the -OCF

Organic Solvent Compatibility Table[1]

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |

| Polar Aprotic | DMSO, DMF, NMP | High (>100 mg/mL) | Disrupts crystal lattice via strong dipole interactions; standard for stock solutions.[1][2] |

| Polar Protic | Methanol, Ethanol | Good (20-50 mg/mL) | The 2-NH |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate/Good | The lipophilic -OCF |

| Esters/Ethers | Ethyl Acetate, THF | Moderate | Good general solvency; useful for extraction but may require heating for high concentrations.[1][2] |

| Alkanes | Hexane, Heptane | Low (<1 mg/mL) | Polarity of the aminopyridine core dominates; -OCF |

| Aqueous | Water (pH 7.[1][2]4) | Low | Neutral form is poorly soluble.[1][2] |

| Aqueous (Acidic) | 0.1 M HCl | High | Protonation of the pyridine nitrogen forms a soluble pyridinium salt.[1][2] |

The "Fluorine Effect" on Purification

Researchers often underestimate the lipophilicity of the -OCF

-

Flash Chromatography: Unlike standard aminopyridines which streak on silica in 100% EtOAc, the -OCF

derivative elutes earlier.[1][2] A gradient of 0-40% EtOAc in Hexanes is a recommended starting point.[1][2] -

Recrystallization: A binary solvent system of Heptane/Ethyl Acetate or Water/Methanol is typically effective.[1][2] The -OCF

group encourages precipitation from non-polar anti-solvents.[1][2]

Experimental Protocol: Thermodynamic Solubility Assessment

Objective: To determine the equilibrium solubility of this compound in a target solvent using a self-validating HPLC workflow.

Scope: This protocol distinguishes between kinetic solubility (precipitation from DMSO stock) and thermodynamic solubility (equilibrium from solid).[1][2][4] For drug development, thermodynamic data is required.[1][2][5][6]

Materials & Reagents[1][2][7]

-

Solvents: HPLC-grade Methanol, Acetonitrile, Water, and Target Solvent (e.g., 1-Octanol, Simulated Gastric Fluid).[1]

-

Equipment: Orbital shaker (temp controlled), 0.45 µm PTFE syringe filters, HPLC-UV/Vis.

Step-by-Step Methodology

-

Saturation: Add excess solid compound (~10 mg) to 1 mL of the target solvent in a glass vial.

-

Equilibration: Agitate at 25°C ± 1°C for 24 hours.

-

Filtration: Pass the supernatant through a 0.45 µm PTFE filter (low binding for fluorinated compounds) into an HPLC vial.

-

Quantification: Analyze via HPLC-UV (detection λ: 254 nm and 280 nm).

Workflow Diagram

Figure 2: Thermodynamic solubility determination workflow ensuring saturation equilibrium.

Critical Handling & Stability Notes

-

Hygroscopicity: While the -OCF

group adds lipophilicity, the aminopyridine core can still absorb atmospheric moisture.[1][2] Store in a desiccator at 2-8°C. -

Solvent Trap: Avoid using acetone for solubility studies if primary amines are present, as Schiff base formation (imine) can occur over long equilibration times, leading to false solubility data.[1]

-

Safety: Fluorinated pyridines can be toxic.[1][2] Handle in a fume hood. (H301/H311 typical for this class).[1][2]

References

-

Leroux, F. R., et al. (2008).[1][2] "Trifluoromethyl ethers – synthesis and properties of an unusual substituent." Beilstein Journal of Organic Chemistry. Link

-

Meanwell, N. A. (2018).[1][2] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link[1]

-

Avdeef, A. (2012).[1][2] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1][2] Link[1]

-

PubChem Database. (2023).[1][2] "this compound Compound Summary." National Library of Medicine.[1][2] Link[1]

Sources

- 1. 2-Amino-6-(trifluoromethyl)pyridine | C6H5F3N2 | CID 821024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Chloro-5-(trifluoromethyl)-2-pyridinamine | C6H4ClF3N2 | CID 607248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 5. enamine.net [enamine.net]

- 6. evotec.com [evotec.com]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3-(Trifluoromethoxy)pyridin-2-amine

Introduction: Understanding the Molecule and Its Associated Risks

3-(Trifluoromethoxy)pyridin-2-amine is a fluorinated pyridine derivative of increasing interest in medicinal chemistry and drug development. Its unique electronic properties, conferred by the trifluoromethoxy group, make it a valuable building block for novel therapeutics. However, as with any specialized chemical reagent, a thorough understanding of its hazard profile and the implementation of rigorous safety protocols are paramount to ensuring the well-being of laboratory personnel and the integrity of research. This guide provides an in-depth, experience-driven framework for the safe handling, storage, and disposal of this compound, moving beyond mere procedural lists to explain the scientific rationale behind each critical safety measure.

Pillar 1: Hazard Identification and Risk Assessment

The foundational step in safe handling is a comprehensive understanding of the potential hazards. While a dedicated, peer-reviewed toxicological study for this compound is not extensively published, data from its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification and analogous compounds provide a robust basis for risk assessment.[1][2]

GHS Hazard Profile:

Based on available data, this compound is classified with the following hazards:

This profile indicates that the primary routes of hazardous exposure are ingestion, skin contact, eye contact, and inhalation. The trifluoromethoxy and amine functionalities on the pyridine ring contribute to its reactivity and potential for biological interaction, underpinning these classifications.

| Hazard Statement | Route of Exposure | Potential Health Effects | Causality |

| H302: Harmful if swallowed | Ingestion | Gastrointestinal irritation, nausea, vomiting, and potential systemic toxicity.[3] | The compound's chemical structure allows it to be absorbed through the digestive tract, potentially interfering with biological processes. |

| H315: Causes skin irritation | Dermal Contact | Redness, itching, and inflammation. | The molecule can disrupt the lipid barrier of the skin, leading to local irritation. Prolonged contact may lead to more severe dermatitis. |

| H319: Causes serious eye irritation | Ocular Contact | Pain, redness, watering, and potential damage to the cornea. | The eyes are highly sensitive, and direct contact can cause significant irritation and injury. |

| H335: May cause respiratory irritation | Inhalation | Coughing, sneezing, and irritation of the nasal passages and throat. | As a powder or vapor, the compound can be inhaled, directly irritating the mucous membranes of the respiratory system. |

Pillar 2: The Hierarchy of Controls - A Self-Validating System for Exposure Prevention

Effective safety is not merely about personal protective equipment (PPE); it's a systematic approach to minimizing risk at every level. The hierarchy of controls, when applied to handling this compound, creates a self-validating system of safety.

Caption: Hierarchy of Controls for Safe Handling.

Engineering Controls: The First Line of Defense

Engineering controls are designed to remove the hazard at the source, before it can contact the researcher.

-

Chemical Fume Hood: All weighing and handling of this compound solid, and any reactions involving it, must be conducted in a properly functioning chemical fume hood.[4] This is non-negotiable. The fume hood's constant airflow protects the user from inhaling dust or vapors.

-

Ventilated Enclosures: For smaller, less frequent manipulations, a ventilated balance enclosure can provide localized exhaust to minimize inhalation exposure during weighing.

Administrative Controls: Standard Operating Procedures (SOPs) and Training

Administrative controls are the human element of safety, ensuring that personnel are knowledgeable and prepared.

-

Standard Operating Procedures (SOPs): A detailed, written SOP for working with this compound must be available in the laboratory. This document should outline the specific steps for handling, storage, and emergency procedures.

-

Training: All personnel must be trained on the specific hazards of this compound and the laboratory's SOPs before they are permitted to handle it. This training should be documented.

-

Designated Area: If possible, designate a specific area within the laboratory for working with this and other potent compounds to prevent cross-contamination.[5]

Personal Protective Equipment (PPE): The Final Barrier

PPE is the last line of defense and must be used in conjunction with engineering and administrative controls.[6]

-

Eye and Face Protection: Chemical safety goggles are mandatory.[3] A face shield should be worn in situations with a higher risk of splashing.

-

Skin Protection:

-

Lab Coat: A fully buttoned lab coat should be worn at all times.

-

Gloves: Nitrile gloves are a suitable choice for incidental contact.[6] For prolonged handling or in the event of a spill, heavier-duty gloves may be necessary. Always inspect gloves for tears or punctures before use and remove them before leaving the laboratory.

-

-

Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator may be required.[7] The need for respiratory protection should be determined by a formal risk assessment.

Pillar 3: Field-Proven Protocols for Handling and Storage

Step-by-Step Handling Protocol

-

Preparation: Before handling, ensure the chemical fume hood is operational, and all necessary PPE is donned correctly.

-

Weighing:

-

Perform all weighing operations within a fume hood or a ventilated enclosure.

-

Use a disposable weighing dish to prevent contamination of balances.

-

Handle the solid gently to minimize the generation of airborne dust.

-

-

Dissolution:

-

Add solvents to the solid slowly to avoid splashing.

-

If the dissolution is exothermic, ensure the vessel is adequately cooled.

-

-

Reaction Quenching and Work-up: Be aware that reactions involving pyridines can be exothermic. Quench reactions carefully, and be prepared for potential off-gassing.

-

Post-Handling:

-

Thoroughly wash hands and any exposed skin after handling.[8]

-

Decontaminate all surfaces and equipment used.

-

Storage: Maintaining Chemical Integrity and Safety

Proper storage is crucial to prevent degradation and accidental exposure.

-

Container: Store in a tightly sealed, clearly labeled container.[3][5]

-

Environment: Keep in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[3][4][5] The recommended storage temperature is often between 2-8°C in an inert atmosphere.[2]

-

Incompatibilities: Store separately from strong oxidizing agents and strong acids.[5]

Emergency Procedures: Preparedness is Key

Accidents can happen, and a well-defined emergency plan is essential.

| Exposure Route | First Aid Measures |

| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[3][8] |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][8] Seek medical attention if irritation persists.[9] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][8] Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3][8] |

Spill Response:

-

Evacuate: Alert others in the area and evacuate if the spill is large or in a poorly ventilated space.

-

Control: If safe to do so, prevent the spread of the spill.

-

Cleanup: For small spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. Wear appropriate PPE during cleanup.

-

Decontaminate: Thoroughly clean the spill area.

Caption: Decision workflow for spill response.

Disposal: Responsible Stewardship

All waste containing this compound must be treated as hazardous waste.

-

Collect waste in a clearly labeled, sealed container.

-

Dispose of the waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[8]

Conclusion: A Culture of Safety

The safe handling of this compound is not a matter of suggestion but a professional obligation. By understanding the underlying reasons for safety protocols—from the compound's inherent reactivity to the principles of exposure minimization—researchers can foster a culture of safety that protects themselves, their colleagues, and the integrity of their scientific pursuits. This guide serves as a foundational document, to be supplemented by institution-specific training and a continuous commitment to safety awareness.

References

- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,3-Dichloro-5-(Trifluoromethyl)pyridine, 97%.

- Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.

- Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Pyridine Tox Profile.

- Fisher Scientific. (n.d.). Safety Data Sheet - 2-Methyl-6-(trifluoromethyl)pyridin-3-amine.

- Carl ROTH. (n.d.). Safety Data Sheet: Pyridine.

- TCI Chemicals. (2024, December 10). Safety Data Sheet - 2-Amino-5-(trifluoromethyl)pyridine.

- Unknown. (n.d.). Pyridine Safety Information.

- PubChem. (n.d.). This compound.

- CymitQuimica. (2024, December 19). Safety Data Sheet - 5-Iodo-3-(trifluoromethyl)pyridin-2-amine.

- TCI Chemicals. (2025, January 8). Safety Data Sheet - 2-Chloro-6-(trifluoromethyl)pyridin-3-amine.

- Fisher Scientific. (n.d.). Safety Data Sheet - 2-Amino-6-(trifluoromethyl)pyridine.

- Jubilant Ingrevia. (n.d.). 2-(Aminomethyl)pyridine Safety Data Sheet.

- CymitQuimica. (2023, June 9). Safety Data Sheet - 2-Chloro-5-(trifluoromethyl)pyridin-3-amine.

- Thermo Fisher Scientific. (2025, September 19). Safety Data Sheet - 2-methoxy-3-(trifluoromethyl)pyridine.

- BLD Pharm. (n.d.). This compound.

Sources

- 1. This compound | C6H5F3N2O | CID 49871186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1206981-49-8|this compound|BLD Pharm [bldpharm.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. tcichemicals.com [tcichemicals.com]

The Trifluoromethoxy Group: A Linchpin in Modern Drug Discovery and Bioactivity Enhancement

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, with the trifluoromethoxy (-OCF3) group emerging as a particularly powerful tool for enhancing the bioactivity and optimizing the pharmacokinetic profiles of drug candidates. This technical guide provides a comprehensive analysis of the multifaceted roles of the trifluoromethoxy group in drug design. We will delve into its unique physicochemical properties and explore the mechanistic underpinnings of how it modulates critical drug-like attributes, including metabolic stability, membrane permeability, and target binding affinity. This guide will further present detailed experimental protocols for the introduction of the -OCF3 moiety and the subsequent evaluation of its impact on a molecule's biological performance. Through a synthesis of established principles and field-proven insights, this document aims to equip researchers with the knowledge to effectively leverage the trifluoromethoxy group in the development of next-generation therapeutics.

Introduction: The Rise of a "Super-Halogen" in Medicinal Chemistry

The introduction of fluorine and fluorinated groups into therapeutic agents has revolutionized drug design.[1][2] Among these, the trifluoromethoxy (-OCF3) group has garnered significant attention for its unique combination of electronic and steric properties that can profoundly influence a molecule's biological activity.[3][4] Often referred to as a "super-halogen" or "pseudo-halogen," the trifluoromethoxy group offers a distinct set of advantages over other substituents, enabling chemists to fine-tune the properties of drug candidates to overcome common developmental hurdles.[2][4]

This guide will provide a deep dive into the strategic application of the trifluoromethoxy group, moving beyond a simple catalog of its effects to explain the causality behind its bioactivity-enhancing capabilities. We will explore its impact on key ADME (absorption, distribution, metabolism, and excretion) properties and provide practical, validated protocols for its use in a research and development setting.

The Physicochemical Landscape of the Trifluoromethoxy Group

The trifluoromethoxy group's influence on bioactivity stems from its distinct electronic nature and steric profile. Understanding these fundamental properties is crucial for its rational application in drug design.

Electronic Effects: A Tale of Induction and Resonance

The -OCF3 group is characterized by the powerful electron-withdrawing inductive effect of the three fluorine atoms, which significantly impacts the electron density of the attached scaffold.[5][6] This is a stronger effect than that observed with a simple methoxy group.[6] While the oxygen atom can participate in resonance, its electron-donating effect is weaker compared to a methoxy group.[7] This interplay between strong inductive withdrawal and weak resonance donation creates a unique electronic environment that can be leveraged to modulate a molecule's reactivity and interactions with biological targets.[5][7]

Lipophilicity: A Key Determinant of Permeability and Bioavailability

Lipophilicity, often quantified by the partition coefficient (LogP), is a critical parameter in drug design, influencing a molecule's ability to cross biological membranes.[5][8] The trifluoromethoxy group is one of the most lipophilic substituents, with a Hansch π parameter of +1.04.[3] This significant contribution to lipophilicity can enhance a drug candidate's cell membrane permeability and, consequently, its oral bioavailability.[5][7] It's noteworthy that the -OCF3 group generally increases lipophilicity more than a trifluoromethyl (-CF3) group.[5]

The following table summarizes the key physicochemical properties of the trifluoromethoxy group in comparison to other common substituents:

| Substituent | Hansch π Parameter | Electronic Effect |

| -OCF3 | +1.04 [3] | Strongly Electron-Withdrawing (Inductive) [5] |

| -CF3 | +0.88[3] | Strongly Electron-Withdrawing (Inductive)[3] |

| -OCH3 | -0.02 | Electron-Donating (Resonance) |

| -Cl | +0.71[2] | Electron-Withdrawing (Inductive) |

| -F | +0.14[2] | Electron-Withdrawing (Inductive) |

Enhancing Bioactivity: The Mechanistic Impact of the Trifluoromethoxy Group

The introduction of a trifluoromethoxy group can lead to profound improvements in a drug candidate's biological activity through several key mechanisms.

Boosting Metabolic Stability: A Shield Against Enzymatic Degradation

One of the most significant advantages of incorporating an -OCF3 group is the enhancement of metabolic stability.[7][9] The carbon-fluorine bond is one of the strongest in organic chemistry, making it highly resistant to enzymatic cleavage by metabolic enzymes such as the cytochrome P450 (CYP) superfamily.[3][10] By strategically placing a trifluoromethoxy group at a known or suspected site of metabolism, particularly oxidative demethylation, this metabolic pathway can be effectively blocked.[3][10]

The increased stability arises from two primary factors:

-

Steric Hindrance: The bulkier nature of the -OCF3 group compared to a methoxy group can sterically hinder the approach of metabolic enzymes like CYP450, reducing the likelihood of oxidation at the O-C bond.[3]

-

Electronic Effects: The strong electron-withdrawing nature of the fluorine atoms decreases the electron density on the oxygen atom, making it less susceptible to oxidation.[3]

This "metabolic switching" can lead to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.[10]

Sources

- 1. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]

- 2. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]

- 4. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

The Trifluoromethylpyridine Scaffold: A Physicochemical & Synthetic Guide

Executive Summary: The Fluorine Effect in Heterocycles

In modern drug discovery, the trifluoromethylpyridine (TFMP) scaffold is not merely a structural building block; it is a functional tool used to modulate the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a lead compound.

The strategic incorporation of a trifluoromethyl (

-

Electronic Modulation: The strong electron-withdrawing nature of the

group significantly lowers the basicity of the pyridine nitrogen, reducing the likelihood of protonation at physiological pH.[1] This improves membrane permeability and reduces off-target hERG binding, which is often associated with basic amines.[1] -

Metabolic Blockade: The

bond (bond energy ~116 kcal/mol) is metabolically inert. Placing a

This guide provides a technical deep-dive into the physicochemical properties of TFMP isomers, supported by experimental protocols for their characterization.

Physicochemical Profiling

Electronic Structure & Basicity (pKa)

The position of the

The "Basicity Crash":

Standard pyridine has a pKa of ~5.2. The introduction of a

| Isomer | Approx. pKa (Conj. Acid) | Electronic Vector Effect | |

| Pyridine (Ref) | - | 5.23 | Reference Standard |

| 2-Trifluoromethylpyridine | N/A (Ortho) | < 0.5 (Est.) | Strong inductive withdrawal + Steric hindrance at N-lone pair.[1] |

| 3-Trifluoromethylpyridine | ~ 2.6 - 3.0 | Inductive effect dominates; moderate reduction in basicity. | |

| 4-Trifluoromethylpyridine | ~ 2.0 - 2.5 | Resonance & Inductive withdrawal; significant reduction in basicity.[1] |

*Note: Hammett constants are approximations for the pyridine system. Exact pKa values are solvent-dependent and difficult to measure in water due to low basicity.[1]

Lipophilicity (LogP) & Solvation

The

-

LogP Effect: Adding a

-

Solvation Shell: The fluorine atoms are poor hydrogen bond acceptors and do not solvate well with water. This creates a "hydrophobic shield" around the pyridine ring, further driving the molecule out of the aqueous phase and into lipid membranes.

Metabolic Stability & Bioisosterism

One of the primary reasons for selecting a TFMP scaffold is to extend the half-life (

Mechanism of Metabolic Blocking

Cytochrome P450 enzymes (particularly CYP3A4 and CYP2D6) typically attack electron-rich aromatic rings or abstract hydrogen atoms from alkyl groups.[1]

-

Electron Deficiency: The

group deactivates the pyridine ring, making it less susceptible to electrophilic attack by the high-valent Iron-Oxo species in P450 enzymes.[1] -

Steric/Bond Strength: The

bond is too strong to be cleaved, and the steric bulk of the

Figure 1: Mechanism of metabolic stabilization via the Trifluoromethylpyridine scaffold.

Synthetic Accessibility & Decision Matrix

Synthesizing TFMPs requires careful planning.[1] You generally have two choices: Early-Stage Incorporation (using building blocks) or Late-Stage Functionalization (direct trifluoromethylation).[1]

-

Recommendation: For TFMPs, Early-Stage Incorporation is vastly superior.[1] Direct trifluoromethylation of pyridines is often low-yielding and suffers from regioselectivity issues due to the electron-deficient nature of the ring.[1]

Common Building Blocks:

-

2-Chloro-5-trifluoromethylpyridine: A workhorse for coupling reactions.[1]

-

2-Amino-3-trifluoromethylpyridine: Useful for amide couplings.[1]

Figure 2: Synthetic decision matrix for accessing trifluoromethylpyridine scaffolds.

Experimental Protocols

Protocol A: Determination of Low pKa via NMR Titration

Context: Standard potentiometric titration is inaccurate for pKa values < 2. Since TFMPs are weak bases, an NMR-controlled titration is the gold standard.[1]

Materials:

-

Analyte: 10 mg of specific TFMP isomer.

-

Solvent:

(or -

Acid/Base: 0.1 M

and 0.1 M -

Internal Standard: Trifluoroacetic acid (TFA) (capillary insert) or similar non-titrating fluorinated standard.

Workflow:

-

Sample Prep: Dissolve analyte in solvent to reach ~10 mM concentration.[1]

-

Initial Scan: Record the

NMR spectrum at neutral pH. Note the chemical shift ( -

Titration: Sequentially add aliquots of

to lower the pH (measured via a micro-pH probe calibrated for the solvent system). -

Data Collection: After each addition, record the pH and the

chemical shift. The shift will change as the pyridine nitrogen protonates, affecting the electronic environment of the -

Analysis: Plot

vs. pH. The inflection point of the sigmoidal curve corresponds to the pKa.

Why this works: The protonation of the pyridine nitrogen exerts a through-bond electronic effect that significantly shifts the fluorine signal, providing a highly sensitive probe for protonation state without interference from glass electrode errors at low pH.

Protocol B: Lipophilicity Assessment (Shake-Flask Method)

Context: While HPLC methods are faster, the Shake-Flask method remains the validation standard for fluorinated compounds to ensure no specific column interactions skew the results.[1]

Workflow:

-

Phases: Prepare 1-octanol (saturated with water) and water (saturated with 1-octanol).

-

Equilibration: Dissolve TFMP in the octanol phase. Measure UV-Vis absorbance (

).[1] -

Partitioning: Add an equal volume of the aqueous phase.[1] Shake vigorously for 60 minutes at 25°C. Centrifuge to separate phases.

-

Measurement: Measure the UV-Vis absorbance of the octanol phase again (

). -

Calculation:

(Assuming mass balance and no precipitation).

References

-

Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link[1]

-

PubChem Compound Summary. (2023). 2-Fluoro-3-(trifluoromethyl)pyridine.[1][2][3] National Center for Biotechnology Information.[1] Link[1]

-

Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. Link[1]

-

Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (General reference for solvatochromic effects and pKa determination).

Sources

Methodological & Application

Application Note: Synthesis of 3-(Trifluoromethoxy)pyridin-2-amine Derivatives

Executive Summary

The 3-(trifluoromethoxy)pyridin-2-amine scaffold represents a high-value pharmacophore in modern drug discovery, particularly for kinase inhibitors (e.g., FLT3, CHK1) and agrochemicals.[1][2] The trifluoromethoxy group (

However, the synthesis of this specific isomer is non-trivial due to the electron-deficient nature of the pyridine ring, which disfavors direct electrophilic trifluoromethoxylation, and the steric crowding at the C3 position adjacent to the C2-amine.

This Application Note details a robust, scalable two-step protocol designed to overcome these electronic and steric barriers. Unlike low-yielding direct C-H functionalization methods, this route utilizes a regioselective functional group interconversion (FGI) strategy starting from commercially available 2-chloro-3-hydroxypyridine.[1][2]

Strategic Synthetic Analysis

The synthesis of this compound poses a "regioselectivity vs. reactivity" paradox.[1][2]

-

Challenge A (Electronic): The pyridine nitrogen lone pair deactivates the ring toward electrophilic attack.[2] Standard phenoxide alkylation (e.g., with

) fails due to the low nucleophilicity of pyridin-3-ol.[1][2] -

Challenge B (Positional): Direct functionalization of 2-aminopyridine typically occurs at C5 (para to amine).[1][2] Forcing C3 functionalization requires blocking groups or directed ortho-metalation (DoM), which often suffers from poor atom economy.[1][2]

The Solution: A "Pre-functionalized Scaffold" approach.[1][2] By starting with the oxygen atom already installed at C3 (as a hydroxyl group) and a halogen at C2, we decouple the C-O bond formation from the C-N bond formation.[2]

Synthetic Pathway Visualization[1][2]

Figure 1: Retrosynthetic logic flow prioritizing regiochemical fidelity. The C3-Oxygen is established first, followed by C2-Nitrogen installation.[1][2]

Detailed Experimental Protocols

Protocol A: Oxidative O-Trifluoromethylation

Objective: Convert the C3-hydroxyl group to a trifluoromethoxy group.[1][2]

Mechanism: This step avoids the use of gaseous

Materials & Reagents[1][3][4][5][6][7][8][9]

-

CF3 Source: Trimethyl(trifluoromethyl)silane (

) (2.0 equiv)[1][2] -

Mediator: Silver(I) Triflate (

) (3.0 equiv) or -

Solvent: Ethyl Acetate (EtOAc) / Acetonitrile (MeCN) (1:1 v/v)[1][2]

Step-by-Step Methodology

-

Setup: Flame-dry a 100 mL Schlenk flask equipped with a magnetic stir bar. Cool to room temperature under argon flow.

-

Solubilization: Add 2-Chloro-3-hydroxypyridine (5.0 mmol, 647 mg) and

(15.0 mmol, 3.85 g) to the flask. Add anhydrous EtOAc/MeCN (25 mL). -

Activation: Add KF (10.0 mmol, 580 mg) and Selectfluor (7.5 mmol, 2.65 g). Stir for 10 minutes. The mixture will become heterogeneous.[1][2]

-

Addition: Cool the reaction mixture to 0°C. Add

(10.0 mmol, 1.42 g) dropwise via syringe over 15 minutes. -

Reaction: Allow the mixture to warm to room temperature naturally and stir for 12–16 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.[1][2]

-

Work-up: Filter the suspension through a pad of Celite to remove silver salts. Rinse the pad with EtOAc.[2]

-

Purification: Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Protocol B: Amination via Buchwald-Hartwig Coupling

Objective: Displace the C2-chloride with an amine equivalent.[1][2]

Rationale: Direct nucleophilic substitution (

Materials & Reagents[1][3][4][5][6][7][8][9]

-

Substrate: 2-Chloro-3-(trifluoromethoxy)pyridine (from Protocol A)[1][2]

-

Amine Source: Benzophenone imine (1.2 equiv) (Surrogate for

)[1][2] -

Catalyst:

(2 mol%) -

Base:

(2.0 equiv)[1][2] -

Hydrolysis Reagent: 2M HCl / THF

Step-by-Step Methodology

-

Coupling:

-

Hydrolysis (Deprotection):

-

Isolation:

-

Purification:

Data Interpretation & Validation

Validation of the trifluoromethoxy group is critical, as competitive trifluoromethylation (C-CF3) can occur.[1][2]

Characterization Table

| Analytical Method | Expected Signal | Mechanistic Insight |

| Distinct shift from C- | ||

| Quartet at | Large coupling constant confirms direct C-F bond within the | |

| HRMS (ESI+) | Confirms no loss of fluorine atoms during synthesis.[1][2] | |

| IR Spectroscopy | 1200–1275 | Characteristic C-O-C asymmetric stretch of aryl ethers.[1][2] |

Structural Logic Diagram

Figure 2: Logical flow of chemical transformation and quality control checkpoints.

Safety & Handling

-

Silver Salts:

and other silver salts are toxic and light-sensitive.[1][2] Dispose of silver waste in dedicated heavy metal containers. -

Selectfluor: A strong oxidant.[1][2] Avoid contact with reducing agents.[1][2]

-

Fluorinated Intermediates: Many low-molecular-weight fluorinated pyridines are volatile and potential skin irritants.[1][2] work in a well-ventilated fume hood.[1][2]

-

Pressure: If using ammonia gas instead of benzophenone imine, ensure autoclave is rated for >20 bar.

References

-

Silver-Mediated Trifluoromethoxylation

-

Trifluoromethoxylation of Heteroarenes (Ngai Protocol)

-

Buchwald-Hartwig Amination of Pyridines

-

Togni Reagent Chemistry

Sources

- 1. EP2527327A1 - Method for producing 2-amino-4-(trifluoromethyl)pyridine - Google Patents [patents.google.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02983J [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

3-(Trifluoromethoxy)pyridin-2-amine as a building block in drug discovery

Application Note: 3-(Trifluoromethoxy)pyridin-2-amine Subtitle: Leveraging Fluorinated Bioisosteres for Scaffold Morphing and Lead Optimization in Kinase and GPCR Drug Discovery.

Executive Summary

In modern medicinal chemistry, the strategic incorporation of fluorine is a paramount tool for modulating physicochemical properties without altering the fundamental pharmacophore. This compound (CAS: 1206981-49-8) represents a high-value "privileged building block."

Unlike simple fluorination or methylation, the trifluoromethoxy (-OCF

-

Electronic Modulation: It reduces the basicity of the pyridine nitrogen, altering hydrogen bond acceptor (HBA) capability.

-

Scaffold Morphing: It acts as a precursor for fused bicyclic systems (e.g., imidazo[1,2-a]pyridines) where the -OCF

group occupies a position critical for selectivity in ATP-binding pockets.

This guide details the physicochemical rationale for using this building block and provides optimized protocols for its two primary synthetic applications: heterocyclic ring fusion and palladium-catalyzed cross-coupling .

Physicochemical Profile & Bioisosterism

The -OCF

Table 1: Comparative Physicochemical Metrics of C3-Substituted 2-Aminopyridines

| Substituent at C3 | Electronic Effect ( | Lipophilicity (Hansch | Metabolic Stability | Steric Bulk (Molar Refractivity) |

| -H | 0.00 | 0.00 | Low (Oxidation prone) | Low |

| -OCH | -0.27 (Donor) | -0.02 | Low (O-demethylation) | Medium |

| -Cl | +0.23 (Withdraw) | +0.71 | High | Medium |

| -CF | +0.54 (Withdraw) | +0.88 | Very High | High |

| -OCF | +0.35 (Withdraw) | +1.04 | Excellent | High (Orthogonal) |

Key Insight: The -OCF

Strategic Application I: Scaffold Morphing (Imidazo[1,2-a]pyridine Synthesis)

The 2-aminopyridine moiety is the precursor to the imidazo[1,2-a]pyridine scaffold, a pharmacophore found in drugs like Zolpidem and various kinase inhibitors (e.g., p38 MAPK inhibitors).

Challenge: The electron-withdrawing nature of the 3-OCF

Protocol A: Condensation with -Haloketones

Target: Synthesis of 8-(trifluoromethoxy)imidazo[1,2-a]pyridine derivatives.

Reagents:

-

This compound (1.0 equiv)[1]

-

Substituted

-bromoacetophenone (1.1 equiv) -

Sodium Bicarbonate (NaHCO

) (2.0 equiv) -

Solvent: Ethanol/Water (10:1) or 1,4-Dioxane (for lipophilic substrates)

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 mmol of this compound in 5 mL of Ethanol.

-

Alkylation: Add 1.1 mmol of the

-bromoacetophenone. -

Reflux (Stage 1): Heat the mixture to reflux (80°C) for 2–4 hours. Note: Monitor by LCMS. You are looking for the disappearance of the starting amine and formation of the intermediate N-alkylated pyridinium salt.

-

Cyclization: Once the intermediate is formed, add solid NaHCO

(2.0 mmol) directly to the hot solution. Continue refluxing for an additional 4–6 hours. -

Workup: Cool to room temperature. Remove volatiles under reduced pressure. Resuspend the residue in EtOAc/Water. Wash the organic layer with Brine, dry over Na

SO -

Purification: Flash column chromatography (Hexane/EtOAc gradient). The product is typically a stable, crystalline solid.

Strategic Application II: Late-Stage Diversification (Buchwald-Hartwig Coupling)

Using the exocyclic amine as a nucleophile in Pd-catalyzed couplings is challenging due to two factors:

-

Electronic Deactivation: The pyridine ring + OCF

makes the amine less nucleophilic. -

Steric Hindrance: The bulky OCF

group is ortho to the amine site.

Standard ligands (e.g., BINAP, dppf) often fail. Specialized ligands designed for hindered/electron-deficient amines are required.

Protocol B: Pd-Catalyzed N-Arylation

Target: Synthesis of N-diaryl systems (e.g., for GPCR antagonists).

Reagents:

-

This compound (1.0 equiv)[1]

-

Aryl Chloride/Bromide (1.0 equiv)

-

Catalyst: Pd

(dba) -

Ligand: BrettPhos (for chlorides) or Xantphos (for bromides) (4–6 mol%)

-

Base: Cs

CO -

Solvent: Toluene or 1,4-Dioxane (anhydrous, degassed)

Step-by-Step Methodology:

-

Inert Environment: Flame-dry a reaction vial and cool under Argon/Nitrogen flow.

-

Loading: Add the amine (1.0 equiv), aryl halide (1.0 equiv), Base, Pd source, and Ligand.

-

Degassing: Seal the vial. Evacuate and backfill with Argon (3 cycles). Inject anhydrous solvent (concentration ~0.2 M).

-

Activation: Heat to 100°C–110°C for 12–18 hours.

-

Why BrettPhos? The bulky, electron-rich nature of BrettPhos facilitates the oxidative addition of aryl chlorides and, crucially, promotes the reductive elimination step which is often the rate-limiting step for electron-deficient amines.

-

-

Filtration: Cool to RT. Filter the mixture through a pad of Celite (eluting with EtOAc) to remove inorganic salts and palladium black.

-

Purification: Flash chromatography. Note: Aminopyridines can streak on silica; add 1% Triethylamine to the eluent.

Visualizing the Synthetic Logic

The following diagram illustrates the decision matrix for utilizing this building block, highlighting the divergence between ring fusion (scaffold construction) and functionalization (coupling).

Caption: Synthetic decision tree for this compound, contrasting scaffold construction vs. functionalization pathways.

Mechanistic Insight: The "Orthogonal" Effect

Why choose this over the -CF

In the context of Imidazo[1,2-a]pyridines :

When the pyridine cyclizes, the -OCF

-

The Benefit: The -OCF

group can twist to fill this hydrophobic pocket more effectively than a rigid -Cl or -CF

References

-

Muller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881–1886.

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

-

Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

-

Bagdi, A. K., et al. (2015). Recent Advances in the Synthesis of Imidazo[1,2-a]pyridines: A Review. Organic Chemistry International.

-

PubChem Compound Summary. (2024). This compound (CAS 1206981-49-8).[1][5]

Sources

- 1. eMolecules this compound | 1206981-49-8 | MFCD19690154 | Fisher Scientific [fishersci.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. bio-conferences.org [bio-conferences.org]

- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 5. 1206981-49-8|this compound|BLD Pharm [bldpharm.com]

The Strategic Role of 3-(Trifluoromethoxy)pyridin-2-amine in the Synthesis of Advanced Agrochemicals

Introduction: The Trifluoromethoxy Group as a Bioactive Enhancer in Agrochemicals

In the competitive landscape of agrochemical research and development, the strategic incorporation of fluorine-containing functional groups has become a cornerstone for enhancing the efficacy, metabolic stability, and overall performance of active ingredients. Among these, the trifluoromethoxy (-OCF₃) group has garnered significant attention for its unique electronic and lipophilic properties. This application note delves into the utility of a key building block, 3-(trifluoromethoxy)pyridin-2-amine, in the synthesis of next-generation agrochemicals. We will explore the synthesis of this valuable intermediate and its application in the design of novel fungicides and herbicides, complete with detailed protocols and a discussion of the structure-activity relationships.

The trifluoromethoxy group is a powerful modulator of a molecule's physicochemical properties. Its strong electron-withdrawing nature can significantly influence the acidity or basicity of nearby functional groups, potentially enhancing binding affinity to target enzymes or receptors. Furthermore, the -OCF₃ group is highly lipophilic and metabolically stable, which are critical attributes for molecules designed to penetrate biological membranes and resist degradation by metabolic enzymes in target organisms and the environment.[1] These characteristics often translate to lower application rates and longer residual activity, key drivers in modern sustainable agriculture.

Synthesis of the Key Intermediate: this compound

The efficient synthesis of this compound is a critical first step in its utilization for agrochemical development. While various methods for the trifluoromethoxylation of aromatic systems exist, a particularly effective approach for aminopyridines involves a multi-step process that ensures regioselectivity and good yields. A plausible synthetic route is outlined below, based on modern trifluoromethoxylation techniques.

Caption: Proposed synthetic pathway for this compound.

Protocol 1: Synthesis of this compound

This protocol is a representative, multi-step synthesis adapted from established methodologies for the trifluoromethoxylation of aromatic amines.

Step 1: Synthesis of N-(pyridin-2-yl)hydroxylamine

-

Reaction Setup: To a solution of 2-aminopyridine (1 equivalent) in a suitable solvent such as dichloromethane, add an oxidizing agent (e.g., dimethyldioxirane or a peroxy acid) dropwise at a controlled temperature (typically 0 °C to room temperature).

-

Monitoring: The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction mixture is carefully quenched, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure.

-

Purification: The crude N-(pyridin-2-yl)hydroxylamine can be purified by column chromatography.

Step 2: O-Trifluoromethylation

-

Reaction Setup: Dissolve the N-(pyridin-2-yl)hydroxylamine (1 equivalent) in an appropriate solvent like chloroform. Add a catalytic amount of a base (e.g., cesium carbonate) followed by the portion-wise addition of a trifluoromethylating agent such as 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one (Togni reagent II) (1.1 equivalents).

-

Reaction Conditions: The reaction is typically stirred at room temperature.

-

Monitoring: Monitor the formation of N-(trifluoromethoxy)pyridin-2-amine by TLC or LC-MS.

-

Work-up and Purification: Once the reaction is complete, the mixture is filtered, and the filtrate is concentrated. The crude product is then purified by column chromatography.

Step 3: Rearrangement to this compound

-